3-氨基-6-氯吡啶二嗪-4-甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

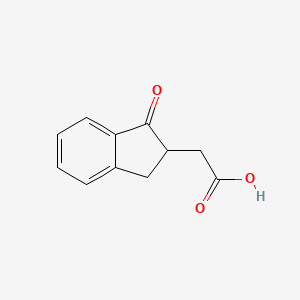

3-amino-6-chloropyridazine-4-carboxylic acid is a chemical compound with the empirical formula C5H4ClN3O2 . It has a molecular weight of 173.56 . The compound is also known by other synonyms such as 6-Chloro-3-pyridazinamine and 6-Chloropyridazinyl-3-amine .

Molecular Structure Analysis

The molecular structure of 3-amino-6-chloropyridazine-4-carboxylic acid consists of 15 atoms; 4 Hydrogen atoms, 5 Carbon atoms, 3 Nitrogen atoms, 2 Oxygen atoms, and 1 Chlorine atom . It contains a total of 15 bonds; 11 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), and 1 primary amine .Physical And Chemical Properties Analysis

3-amino-6-chloropyridazine-4-carboxylic acid is a solid . The melting point is between 213-215 °C .科学研究应用

合成和化学

- 3-氯吡啶二嗪-6-甲酸酰肼的合成:该化合物通过一系列步骤使用 3-氨基-6-氯吡啶二嗪-4-甲酸合成,证明了其在化学合成和肼解过程中的用途 (Morishita, Kobayashi, Yamada, & Yajima, 1994)。

- 电化学镍催化芳基化:该过程使用 3-氨基-6-氯吡啶二嗪,展示了该化合物在创造 3-氨基-6-芳基和 3-氨基-6-杂芳基吡啶二嗪中的作用,这对于有机化学中的联芳基形成非常重要 (Sengmany et al., 2013)。

生物活性和药物化学

- 镇痛剂的开发:该化合物的衍生物,特别是 5-氨基-3-芳基-1-(6'-氯吡啶二嗪-3'-基)吡唑,已被合成并评估其在体内的镇痛特性,突出了其在疼痛管理研究中的潜力 (Aggarwal, Kaushik, Kumar, & Saini, 2020)。

- 抗菌活性:从 3-氨基-6-氯吡啶二嗪-4-甲酸衍生物合成的各种新型噻吩并[2,3-c]吡啶二嗪已被研究其抗菌活性,表明其与开发新的抗菌剂有关 (Al-Kamali et al., 2014)。

其他应用

- 合成各种杂环化合物:该化合物用作合成各种杂环化合物的原料,展示了其在有机和药物化学中的多功能性 (Nazarenko et al., 2007)。

安全和危害

The compound is considered hazardous. It has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3. The target organs are the respiratory system . Precautionary measures include avoiding dust formation, avoiding contact with eyes, skin, and clothing, and avoiding ingestion and inhalation .

属性

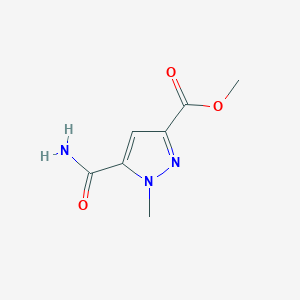

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-amino-6-chloropyridazine-4-carboxylic acid involves the conversion of 6-chloropyridazine-4-carboxylic acid to the target compound through a series of reactions.", "Starting Materials": [ "6-chloropyridazine-4-carboxylic acid", "Ammonia", "Hydrogen gas", "Palladium on carbon", "Sodium hydroxide", "Hydrochloric acid", "Ethanol", "Water" ], "Reaction": [ "Step 1: Reduction of 6-chloropyridazine-4-carboxylic acid with hydrogen gas and palladium on carbon catalyst to obtain 6-chloropyridazine-4-carboxylic acid hydrazide.", "Step 2: Treatment of 6-chloropyridazine-4-carboxylic acid hydrazide with sodium hydroxide and ethanol to obtain 3-amino-6-chloropyridazine-4-carboxylic acid ethyl ester.", "Step 3: Hydrolysis of 3-amino-6-chloropyridazine-4-carboxylic acid ethyl ester with hydrochloric acid and water to obtain 3-amino-6-chloropyridazine-4-carboxylic acid." ] } | |

| 1780089-06-6 | |

分子式 |

C5H4ClN3O2 |

分子量 |

173.6 |

纯度 |

95 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。